Acridine, 7-amino-3-dimethylamino-
Description
7-Amino-3-dimethylaminoacridine is a nitrogen-containing heterocyclic compound derived from the acridine scaffold (C₁₃H₉N). Its structure features an amino group at the 7-position and a dimethylamino group (-N(CH₃)₂) at the 3-position (Fig. 1). These substituents confer distinct electronic and steric properties, influencing its biological activity, DNA-binding affinity, and pharmacokinetic behavior .
Properties
CAS No. |
64046-77-1 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-N,6-N-dimethylacridine-2,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3 |
InChI Key |
WXORVJKMLQDWJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Functional Group Introduction via Substituted Acridine Precursors
Starting materials: Commercially available anthranilic acid derivatives and phenol derivatives are often used to build the acridine core through condensation and annulation reactions.
Dimethylamino substitution at position 3: This is typically introduced via nucleophilic substitution or reductive alkylation on the acridine scaffold. For example, methylation of hydroxy or amino precursors using methyl iodide under basic conditions is a common approach to obtain the 3-dimethylamino group.
Amino substitution at position 7: Amino groups can be introduced by nitration at the 7-position followed by catalytic reduction or direct amination reactions. Electrophilic substitution often targets the 2- and 7-positions on acridine, facilitating selective functionalization.
Conjugation and Activation Techniques
Activated acridine derivatives, such as carboxyl group-activated acridines, can be prepared using carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to facilitate coupling with polyamino acids or peptides.
Typical reaction conditions for activation include dissolving the acridine derivative in phosphate buffered saline (PBS) or MES buffer at pH 4–10, followed by reaction with EDC and NHS at 25°C for 10 minutes.
The activated acridine can then be reacted with polylysine or other amine-containing molecules at 4–37°C for 0.5 to 12 hours to form acridine-polyamino acid conjugates, which may be purified by ultrafiltration or desalting columns.
Solid-Phase Peptide Synthesis for Acridine Derivatives
Acridine derivatives with amino functionalities can be synthesized via solid-phase peptide synthesis (SPPS) by coupling acridine carboxylic acid derivatives with amino acid residues like lysine or arginine, replacing the dimethylamino group to investigate biological activity.
The synthesis cycle involves deprotection, coupling with acridine derivatives using activating agents like PyBOP, and cleavage from resin support, followed by purification.
Detailed Reaction Conditions and Yields
Research Findings and Synthetic Improvements
A modular three-step synthetic strategy has been developed for acridone derivatives, which can be adapted for acridine derivatives with amino substitutions, improving yields and reducing steps compared to older methods.
The use of carbodiimide-mediated activation for acridine conjugates allows for efficient and selective coupling to biomolecules without the need for blocking amino groups, facilitating bioconjugation applications.
Solid-phase synthesis techniques enable the incorporation of acridine units into peptide chains, allowing for the design of novel derivatives with tailored biological properties.
Summary Table of Preparation Methods
The preparation of Acridine, 7-amino-3-dimethylamino- involves sophisticated synthetic strategies combining classical acridine core construction with modern functional group transformations. Key methods include regioselective nitration and reduction for amino substitution, methylation for dimethylamino introduction, and carbodiimide-mediated activation for conjugation with biomolecules. Advances in modular synthesis and solid-phase techniques have enhanced the efficiency and versatility of producing this compound and its derivatives for research and therapeutic applications.
This detailed analysis integrates data from patents, peer-reviewed publications, and synthetic protocols to provide a comprehensive view of the preparation methods for Acridine, 7-amino-3-dimethylamino-. The methodologies highlighted here reflect current best practices and cutting-edge research in acridine chemistry.
Chemical Reactions Analysis
Types of Reactions
Acridine, 7-amino-3-dimethylamino-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridones, while reduction can yield dihydroacridines. Substitution reactions can introduce various functional groups into the acridine ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Acridine, 7-amino-3-dimethylamino-, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of acridine, 7-amino-3-dimethylamino-, involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Positions and Key Functional Groups
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| 7-Amino-3-dimethylaminoacridine | 7-NH₂, 3-N(CH₃)₂ | Amino, dimethylamino |
| 9-Aminoacridinecarboxamide | 9-NH₂, carboxamide side chain | Amino, carboxamide |
| 5:5-Diethyl-7-aminoacridine | 7-NH₂, 5:5-diethyl | Amino, alkyl chains |
| Intoplicine (RP 60475) | Benzo[e]pyrido[4,3-b]indole | Hydroxyl groups at 3/4-positions |
In contrast, 5:5-diethyl substituents increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
Table 2: Comparative Bioactivity Profiles
*IC₅₀ values vary by cell line.
7-Amino-3-dimethylaminoacridine demonstrates dual topoisomerase I/II inhibition akin to intoplicine but lacks the hydroxyl groups critical for site-specific DNA cleavage in benzo[e]pyridoindoles . Its cytotoxicity is comparable to amsacrine but with reduced hematological toxicity in preclinical models .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group improves water solubility (LogP ~2.1) relative to alkylated analogues (LogP ~3.5) .
- Stability: Quinonoid resonance stabilization in acridines enhances metabolic stability, but dimethylamino groups may increase susceptibility to oxidative N-demethylation .
- Toxicity: 7-Amino-3-dimethylaminoacridine shows minimal toxicity to normal leukocytes, unlike amsacrine, which causes myelosuppression .
Biological Activity
Acridine, 7-amino-3-dimethylamino- (CAS No. 64046-77-1) is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Acridine Derivatives
Acridines are known for their planar aromatic structures, which facilitate intercalation with DNA. The introduction of amino and dimethylamino groups enhances their biological activity by influencing their interactions with cellular targets. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2 |
| Molecular Weight | 200.25 g/mol |
| IUPAC Name | 7-amino-3-dimethylaminoacridine |
The biological activity of acridine derivatives is primarily attributed to their ability to intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the induction of apoptosis in cancer cells. Additionally, some studies suggest that these compounds may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
Antitumor Activity
Recent studies have highlighted the potential of acridine derivatives as anti-tumor agents:
- Case Study: Anti-Cancer Efficacy
- In vitro studies demonstrated that acridine derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent anti-cancer activity .
- Mechanistic Insights
Antimicrobial Activity
Acridine derivatives also display promising antimicrobial properties:
- Bacterial Inhibition
- Mechanism of Action
Summary of Biological Activities
The following table summarizes the biological activities associated with acridine, 7-amino-3-dimethylamino-:
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | HeLa | Low micromolar range | DNA intercalation, HDAC inhibition |
| Antimicrobial | Staphylococcus aureus | 15.625 µM | Inhibition of protein synthesis |
| Antileishmanial | Leishmania species | Varies | Disruption of cellular processes |
Q & A
Basic: What are the recommended methodologies for synthesizing 7-amino-3-dimethylaminoacridine derivatives?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a general procedure where 6,7-dichloro-1,3-dimethyllumazine reacts with amines in dioxane or methanol under reflux. Key steps include:
- Amine selection : Primary/secondary amines (e.g., dimethylamine) for substitution at the 7-position.
- Solvent optimization : Methanol for room-temperature reactions; dioxane for reflux conditions.
- Purification : Recrystallization from ethanol or chromatography to isolate pure derivatives .
For acridine cores, highlights the use of planar aromatic precursors (e.g., anthranilic acid derivatives) with NH₄Cl and AlCl₃ catalysis to form the acridine scaffold .
Advanced: How can researchers resolve contradictions in spectral data (e.g., fluorescence) for acridine derivatives in mixed systems?
Methodological Answer:
identifies discrepancies in luminescence spectra when acridine and acridinium species coexist. To resolve such contradictions:
Deconvolution analysis : Subtract individual spectra (acridine and acridinium) from the mixture’s spectrum.
Identify non-additive peaks : Assign residual peaks (e.g., 440 nm and 470 nm) to intermolecular interactions, such as homo-conjugated complexes.
Validate with pH titration : Monitor spectral shifts under controlled protonation states to isolate contributions from each species .
Basic: What experimental assays are suitable for evaluating DNA-intercalation properties of 7-amino-3-dimethylaminoacridine?
Methodological Answer:
and outline two primary methods:
- Fluorescence titration : Measure quenching of acridine’s intrinsic fluorescence upon DNA binding. Use a fixed DNA concentration (e.g., 50 µM) and vary ligand concentrations. Calculate binding constants via Stern-Volmer plots .
- Ethidium bromide displacement : Monitor reduced ethidium-DNA fluorescence using a fluorometer (ex: 510 nm, em: 595 nm). A 50% reduction indicates competitive intercalation .
Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of acridine derivatives?
Methodological Answer:
provides a framework for SAR analysis:
Functional group variation : Compare substituents at positions 3, 7, and 9 (e.g., methyl, amino, fluoro).
Biological profiling : Test cytotoxicity (MTT assay) and DNA-binding affinity (circular dichroism).
Computational modeling : Use QSAR to predict logP, polar surface area, and steric effects. For example, 7-amino-3-dimethylaminoacridine may exhibit enhanced lipophilicity and intercalation compared to unsubstituted acridines .
Basic: What safety protocols are critical when handling acridine derivatives?
Methodological Answer:
and emphasize:
- Carcinogenicity mitigation : Use PPE (gloves, lab coat) and work in fume hoods, as acridines like dibenz[a,h]acridine are known carcinogens .
- Waste disposal : Deactivate aromatic amines with 10% sodium hypochlorite before disposal .
Advanced: How can researchers design experiments to address conflicting cytotoxicity data in acridine studies?
Methodological Answer:
demonstrates a systematic approach:
Assay standardization : Use acridine orange/ethidium bromide dual staining to distinguish apoptotic (orange-red nuclei) vs. viable cells (green nuclei).
Control variables : Include positive controls (e.g., doxorubicin) and normalize data to cell count (e.g., hemocytometer).
Statistical validation : Apply ANOVA with Tukey’s post-hoc test (95% confidence) to confirm significance .
Basic: What analytical techniques characterize acridine derivatives’ purity and stability?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2% threshold).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 267 for 7-amino-3-dimethylaminoacridine).
- Stability testing : Store derivatives at -20°C in amber vials; monitor degradation via TLC monthly .
Advanced: How can computational methods predict the DNA-binding efficiency of novel acridine analogs?
Methodological Answer:
and recommend:
Molecular docking : Use AutoDock Vina to simulate intercalation into d(CGATCG)₂.
Free energy calculations : Apply MM-PBSA to estimate binding energy (ΔG < -8 kcal/mol indicates strong binding).
Pharmacophore mapping : Identify essential H-bond donors (e.g., amino groups) and aromatic moieties .
Basic: How do researchers validate the intercalation mechanism of acridine derivatives?
Methodological Answer:
and detail:
- Viscosity measurements : Increased DNA solution viscosity confirms intercalation (vs. groove binding).
- Thermal denaturation : Monitor ΔTₘ (melting temperature shift) via UV spectrophotometry. A ΔTₘ > 5°C indicates strong intercalation .
Advanced: What strategies improve the aqueous solubility of 7-amino-3-dimethylaminoacridine for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
